molecular formula C21H30N4O2S2 B2416618 3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 1132639-45-2

3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2416618
CAS No.: 1132639-45-2
M. Wt: 434.62
InChI Key: ZEZOGAVEVYFGGU-UHFFFAOYSA-N
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Description

3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide is a structurally complex compound with diverse functional groups. This compound includes a bicyclo[2.2.1]heptane moiety, a triazole ring, a thiol group, and a sulfonamide, making it versatile for various chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic synthesis:

  • Formation of the bicyclo[2.2.1]heptane moiety: : This step generally involves the cycloaddition of a suitable diene with an alkene.

  • Introduction of the triazole ring: : This is achieved via a Huisgen cycloaddition reaction between an azide and an alkyne.

  • Attachment of the sulfonamide group: : This step involves the reaction of the triazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial-scale production of this compound requires optimized reaction conditions, including temperature, pressure, and catalyst choice. The scale-up process must ensure the reproducibility and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: : The sulfanyl group can be oxidized to sulfoxides or sulfones.

  • Reduction: : The sulfonamide group can be reduced to amines under appropriate conditions.

  • Substitution: : The aromatic sulfonamide can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Hydrogenation over a palladium catalyst.

  • Substitution: : Conditions vary depending on the desired substituent but often involve halogenation or nitration reagents.

Major Products

The major products formed depend on the reactions:

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Conversion to amines.

  • Substitution: : Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules, contributing to materials science and catalysis research.

Biology

Its unique structure makes it a candidate for drug discovery, especially for targeting specific enzymes or receptors due to the sulfonamide group's bioactivity.

Medicine

Industry

Uses in industrial chemistry could involve its role as a precursor for synthesizing polymers or as a reagent in organic synthesis.

Mechanism of Action

The compound's mechanism of action involves interaction with biological macromolecules:

  • Molecular Targets: : Likely targets include enzymes that can interact with the sulfonamide or thiol groups.

  • Pathways Involved: : The compound might inhibit enzyme function or alter cellular signaling pathways, which is typical for sulfonamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Sulfanilamide: : A simpler sulfonamide known for its antibacterial properties.

  • Triazole derivatives: : Often used in antifungal medications.

  • Bicyclo[2.2.1]heptane derivatives: : Used in various organic syntheses and polymer production.

Uniqueness

What sets 3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide apart is the combination of these three distinct moieties in one molecule, providing a versatile platform for diverse applications.

So, it’s a compound of many talents. Want to dive into the specifics of any section?

Properties

IUPAC Name

3-[4-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2S2/c1-4-24(5-2)29(26,27)18-8-6-7-17(13-18)20-22-23-21(28)25(20)14(3)19-12-15-9-10-16(19)11-15/h6-8,13-16,19H,4-5,9-12H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZOGAVEVYFGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C(C)C3CC4CCC3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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